Boldine hydrochloride

Descripción general

Descripción

Boldine hydrochloride is a derivative of boldine, an alkaloid obtained from the medicinal herb Peumus boldus (Chilean boldo tree). Boldine belongs to the aporphine alkaloid class and exhibits a wide range of pharmacological effects, including antioxidant, anticancer, hepatoprotective, neuroprotective, and anti-diabetic properties . This compound is known for its potent free radical scavenging activity, which reduces oxidative stress and prevents neuronal damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boldine hydrochloride can be synthesized through the extraction of boldine from the bark or leaves of Peumus boldus, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted boldine is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of boldine from Peumus boldus using advanced extraction techniques such as supercritical fluid extraction. The extracted boldine is then purified and converted to this compound through a controlled reaction with hydrochloric acid .

Análisis De Reacciones Químicas

Types of Reactions: Boldine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield reduced alkaloid forms .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Boldine hydrochloride exhibits a wide range of biological activities, including:

- Antioxidant Activity : Boldine acts as an antioxidant, mitigating oxidative stress and protecting cells from damage caused by free radicals. This property is crucial in preventing chronic diseases associated with oxidative damage .

- Neuroprotective Effects : Research indicates that boldine can protect neuronal cells from injury, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Hepatoprotective Effects : Boldine has demonstrated protective effects on the liver, potentially useful in treating liver diseases and conditions related to hepatic injury .

- Anti-inflammatory and Analgesic Properties : The compound exhibits significant anti-inflammatory effects, which can alleviate pain and inflammation associated with various conditions .

- Anticancer Potential : Boldine has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models, suggesting its potential as an anticancer agent .

Clinical Applications

Recent studies have highlighted the potential clinical applications of this compound:

- Chronic Disease Management : Its properties suggest that boldine could be beneficial in managing chronic diseases like diabetes, cardiovascular diseases, and neurodegenerative disorders .

- Complementary Therapies : Boldine has been explored as a complementary treatment for conditions like facial melasma and urinary stones, indicating its versatility in clinical settings .

Case Studies

Several case studies provide insights into the effectiveness of this compound:

- Neuroprotection in Rodent Models : In studies involving rodent models of neurodegeneration, boldine administration resulted in reduced neuronal loss and improved functional outcomes, supporting its neuroprotective claims .

- Hepatoprotective Effects in Liver Injury Models : Boldine demonstrated significant hepatoprotective effects in animal models subjected to chemical-induced liver injury, highlighting its potential for liver disease treatment .

- Anti-inflammatory Effects in Arthritis Models : Research has shown that boldine can significantly reduce inflammation and pain in arthritis models, suggesting its application in treating inflammatory joint diseases .

Mecanismo De Acción

Boldine hydrochloride exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Neuroprotective Mechanisms: It suppresses acetylcholinesterase and butyrylcholinesterase activity, blocks connexin-43 hemichannels and pannexin 1 channels, and reduces NF-κβ mediated interleukin release and glutamate excitotoxicity.

Molecular Targets: this compound interacts with serotonergic, dopaminergic, opioid, and cholinergic receptors, contributing to its neurobehavioral effects.

Comparación Con Compuestos Similares

Berberine: Another alkaloid with antioxidant and neuroprotective properties.

Sanguinarine: Known for its anticancer and antimicrobial activities.

Chelerythrine: Exhibits anti-inflammatory and anticancer effects.

Uniqueness of Boldine Hydrochloride: this compound stands out due to its broad spectrum of pharmacological activities and its potent free radical scavenging ability. Its unique combination of neuroprotective, hepatoprotective, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications .

Actividad Biológica

Boldine hydrochloride, a derivative of boldine, is an alkaloid primarily extracted from the bark and leaves of the Peumus boldus tree. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects. This article reviews the current understanding of this compound's biological activity, supported by recent studies and findings.

1.1 Antioxidant Activity

This compound exhibits substantial antioxidant properties. Research indicates that it can mitigate oxidative stress in various models, including diabetic rats, where it protects against mitochondrial damage caused by oxidative stress . The compound's ability to scavenge free radicals contributes to its gastroprotective effects and its role in managing oxidative stress-related diseases .

1.2 Anti-inflammatory Effects

Boldine has demonstrated significant anti-inflammatory actions. It reduces inflammation markers in various experimental models, including spontaneously hypertensive rats . The inhibition of NADPH-mediated superoxide production further underscores its role in ameliorating vascular oxidative stress and endothelial dysfunction .

1.3 Neuroprotective Effects

This compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. Studies have indicated that boldine can block sodium channels in neuronal cells, contributing to its anti-myotonic effects observed in myotonic dystrophy models . This blockade may help alleviate symptoms associated with neuromuscular disorders.

The pharmacological effects of this compound are largely attributed to its interaction with connexin hemichannels (Cx HCs). Boldine effectively blocks these channels, which are involved in cell signaling and homeostasis. This blockade is believed to underlie many of its therapeutic effects, including those related to pain relief and neuroprotection .

3.1 Cardiovascular Health

In a study involving hypertensive rats, boldine treatment improved endothelial function by reducing oxidative stress and enhancing nitric oxide availability . This suggests potential applications for managing hypertension and related cardiovascular conditions.

3.2 Renal Protection

This compound has been shown to protect against kidney damage in models of renovascular hypertension. The compound's protective effects were linked to its ability to reduce oxidative stress and inflammatory responses within renal tissues .

4. Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

5. Conclusion

This compound is a bioactive compound with versatile pharmacological properties that hold promise for various therapeutic applications, particularly in managing oxidative stress-related conditions, cardiovascular health, and neurodegenerative diseases. Ongoing research continues to elucidate its mechanisms of action and potential clinical uses.

Propiedades

IUPAC Name |

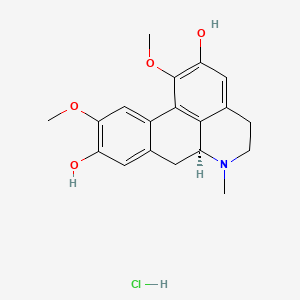

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18;/h7-9,13,21-22H,4-6H2,1-3H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGNKMCHLPQCMV-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16625-69-7 | |

| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, hydrochloride (1:1), (6aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16625-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boldine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016625697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,6a,7-tetrahydro-2,9-dihydroxy-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6R77KSG8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key structural features of boldine hydrochloride?

A1: this compound [(S)-1,10-Dimethoxy-2,9-dihydroxyaporphinium chloride] possesses a unique non-planar biphenyl system with a dihedral angle of 151.1° between its two benzenoid rings []. This non-planarity is further emphasized by specific torsion angles around the biphenyl bond and the positioning of its methoxyl groups relative to the ring planes []. The molecular formula of this compound is C19H22NO4+.Cl− [].

Q2: How do researchers study the vibrational modes of complex molecules like this compound?

A2: Scientists utilize computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) to analyze the vibrational characteristics of large molecules like this compound []. This approach combines the accuracy of quantum mechanical calculations for the central region of the molecule with the computational efficiency of molecular mechanics for the surrounding environment []. This allows for the determination of equilibrium geometry, vibrational frequencies, and infrared intensities, which can be compared to experimental data obtained from techniques like FT-IR spectroscopy [].

Q3: What are the reported biological activities of boldine and its derivatives?

A3: Research suggests that boldine and its derivatives exhibit a range of biological activities. While some oxoisoaporphine derivatives demonstrated potential as photosensitizers for singlet oxygen production due to their high singlet oxygen quantum yields [], they did not exhibit significant antioxidant capacity []. Conversely, boldine and its annelated derivatives displayed photoprotective effects, both in solution and in cell fibroblast cultures []. This difference in activity highlights the influence of structural modifications on the biological properties of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.